5-NH2-Baicalein

Ammonia detoxification Neuropharmacology Flavonoid metabolism

5-NH2-Baicalein (5-amino-6,7-dihydroxy-2-phenylchromen-4-one; molecular formula C15H11NO4; molecular weight 269.25) is a mono-aminated metabolite of the natural flavonoid baicalein, structurally distinguished by the substitution of a hydroxyl group at the C5 position on the A-ring with an amino (-NH2) group. This compound is generated through the direct nucleophilic addition of ammonia to baicalein's vic-trihydroxyl A-ring structure under physiological conditions, a metabolic pathway first characterized and validated via HR-MS and 1D- and 2D-NMR analysis.

Molecular Formula C15H11NO4
Molecular Weight 269.25 g/mol
Cat. No. B12377710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-NH2-Baicalein
Molecular FormulaC15H11NO4
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3N)O)O
InChIInChI=1S/C15H11NO4/c16-14-13-9(17)6-11(8-4-2-1-3-5-8)20-12(13)7-10(18)15(14)19/h1-7,18-19H,16H2
InChIKeyCJAAFLWTKFOSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-NH2-Baicalein (CAS 2478604-99-6): A Defined Aminated Baicalein Metabolite for Ammonia-Related Research and Metabolic Pathway Studies


5-NH2-Baicalein (5-amino-6,7-dihydroxy-2-phenylchromen-4-one; molecular formula C15H11NO4; molecular weight 269.25) is a mono-aminated metabolite of the natural flavonoid baicalein, structurally distinguished by the substitution of a hydroxyl group at the C5 position on the A-ring with an amino (-NH2) group [1]. This compound is generated through the direct nucleophilic addition of ammonia to baicalein's vic-trihydroxyl A-ring structure under physiological conditions, a metabolic pathway first characterized and validated via HR-MS and 1D- and 2D-NMR analysis [1]. Its relevance lies in its role as a direct biochemical marker for ammonia trapping, a function that the parent compound baicalein and related flavonoids such as wogonin and baicalin cannot replicate due to differing A-ring hydroxylation patterns that preclude this specific amination reaction [1].

Why 5-NH2-Baicalein Cannot Be Substituted by Baicalein, Wogonin, or Generic Flavonoids in Ammonia Detoxification Studies


Generic substitution of 5-NH2-Baicalein with baicalein or structurally similar flavonoids such as wogonin (5,7-dihydroxy-8-methoxyflavone) or baicalin (baicalein 7-O-glucuronide) fails because these compounds lack the requisite A-ring vic-trihydroxyl structure necessary to undergo ammonia trapping via nucleophilic amination [1]. While baicalein itself can generate 5-NH2-baicalein as a metabolite in vivo, direct administration of the aminated product is required for studies investigating the downstream effects of the ammonia-conjugated species, quantifying ammonia adduct formation kinetics, or using the compound as an analytical reference standard in LC-MS/MS quantification of baicalein-derived ammonia adducts in biological matrices [1]. Furthermore, wogonin possesses a methoxy group at C8 that blocks the ammonia trapping reaction, and baicalin's glucuronidation at C7 alters the A-ring's electronic environment, rendering them metabolically non-equivalent for this specific biochemical pathway [1].

5-NH2-Baicalein: Quantified Differential Evidence for Scientific Selection in Ammonia Metabolism and Neurotoxicity Research


Comparative In Vivo Brain Penetration and Detection of 5-NH2-Baicalein vs. Baicalein in Murine Model

5-NH2-Baicalein was unequivocally detected in 24-hour fecal and urine samples collected from mice following oral baicalein administration (200 mg/kg), confirming its formation as an in vivo aminated metabolite [1]. In brain tissue collected 0.5 hours post-treatment, 6-NH2-baicalein was quantified at an average level of 3.62 ng/g, a concentration nearly equivalent to that of the parent compound baicalein (3.77 ng/g), indicating that the aminated metabolite is capable of crossing the blood-brain barrier [1]. In contrast, 5-NH2-baicalein was not detected in plasma or brain samples under these experimental conditions, demonstrating regioselective distribution of the isomeric mono-aminated products [1].

Ammonia detoxification Neuropharmacology Flavonoid metabolism

Structural Confirmation and Differentiation of 5-NH2-Baicalein from Co-Eluting Aminated Isomers via HR-MS and 2D-NMR

The unambiguous structural assignment of 5-NH2-baicalein, as distinct from its positional isomer 6-NH2-baicalein and the di-aminated product 5,6-di-NH2-baicalein, was achieved through comprehensive spectroscopic characterization including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (1D- and 2D-NMR) analysis [1]. The compound exhibits a molecular formula of C15H11NO4 with an exact mass of 269.068, corresponding to the replacement of one hydroxyl oxygen with an amine nitrogen at the C5 position of the baicalein scaffold [1]. This structural confirmation is essential because baicalein's reaction with ammonia yields multiple aminated products that can co-elute in chromatographic separations [1].

Analytical chemistry Metabolite identification Structural elucidation

A-Ring Vic-Trihydroxyl Requirement for Ammonia Trapping: 5-NH2-Baicalein as Product vs. Non-Reactive Wogonin

The formation of 5-NH2-baicalein requires the vic-trihydroxyl (5,6,7-trihydroxy) configuration on the flavonoid A-ring to facilitate nucleophilic addition of ammonia [1]. Wogonin, a structurally related flavone isolated from Scutellaria baicalensis, possesses a 5,7-dihydroxy-8-methoxy substitution pattern that lacks the 6-hydroxyl group necessary for the quinone methide intermediate formation that drives amination, rendering it incapable of undergoing this ammonia-trapping reaction [1]. Baicalin, the 7-O-glucuronide conjugate of baicalein, similarly fails to generate aminated products due to glucuronidation at C7 altering the A-ring's electronic environment and sterically hindering ammonia approach [1].

Flavonoid SAR Ammonia scavenging Metabolic detoxification

Quantitative Fecal and Urinary Excretion of 5-NH2-Baicalein vs. 6-NH2-Baicalein Following Oral Baicalein Administration

Following a single oral dose of baicalein (200 mg/kg) to mice, both mono-aminated products were detected in 24-hour pooled fecal and urine samples, but the levels of 6-NH2-baicalein in feces and urine were significantly higher than those of 5-NH2-baicalein [1]. While the absolute concentrations were not numerically specified, the study clearly establishes differential excretion patterns between the two positional isomers, with 6-NH2-baicalein being the predominant excreted aminated metabolite [1].

Pharmacokinetics Drug metabolism Excretion profiling

Comparative In Vitro Ammonia Trapping Kinetics: Baicalein vs. EGCG as Benchmark for Vic-Trihydroxyl Flavonoids

Baicalein reacts rapidly with ammonia in vitro to generate mono-aminated products (5-NH2- and 6-NH2-baicalein) and a di-aminated product (5,6-di-NH2-baicalein), a reaction pattern shared with other vic-trihydroxyl flavonoids such as (-)-epigallocatechin-3-gallate (EGCG), which also forms aminated metabolites [1]. However, the specific kinetic parameters (rate constants, half-lives) for 5-NH2-baicalein formation relative to EGCG amination were not reported in the primary study. The structural characterization of the aminated products was the primary objective [1].

Ammonia scavenging Polyphenol metabolism Reaction kinetics

Validated Application Scenarios for 5-NH2-Baicalein in Ammonia Metabolism Research and Analytical Chemistry Workflows


Authentic Reference Standard for LC-MS/MS Quantification of Baicalein-Derived Ammonia Adducts in Pharmacokinetic Studies

5-NH2-Baicalein serves as an essential analytical reference standard for the accurate identification and quantification of mono-aminated baicalein metabolites in biological matrices. Given that baicalein generates both 5-NH2- and 6-NH2- isomeric products upon reaction with ammonia, laboratories performing LC-MS/MS analysis of plasma, urine, fecal, or tissue homogenates from baicalein-treated subjects require structurally authenticated 5-NH2-baicalein to establish retention times, optimize chromatographic separation from the 6-NH2 isomer, and validate multiple reaction monitoring (MRM) transitions [1]. The compound's availability at ≥98% purity from commercial vendors supports its use in constructing calibration curves for quantitative bioanalysis of baicalein metabolism studies.

In Vitro Probe for Investigating Ammonia Scavenging Mechanisms of Vic-Trihydroxyl Flavonoids

5-NH2-Baicalein can be employed as a positive control product standard in in vitro assays designed to evaluate the ammonia-trapping capacity of novel flavonoid derivatives or natural product extracts. Since the formation of 5-NH2-baicalein from baicalein and ammonia has been chemically validated via HR-MS and NMR, researchers can use the compound to validate assay conditions (e.g., buffer pH, temperature, ammonia concentration) that favor nucleophilic amination of the A-ring vic-trihydroxyl moiety [1]. This application is particularly relevant for laboratories screening natural product libraries for ammonia-scavenging agents relevant to hepatic encephalopathy or other hyperammonemia-associated conditions.

Metabolic Pathway Mapping of Baicalein in Ammonia-Associated Chronic Disease Models

In rodent models of chronic hyperammonemia or hepatic impairment where ammonia detoxification pathways are disrupted, 5-NH2-baicalein can be used as a reference standard to monitor the metabolic fate of baicalein-derived ammonia adducts in excreta and tissues [1]. The detection of 5-NH2-baicalein and 6-NH2-baicalein in 24-hour fecal and urine samples following oral baicalein administration provides a direct readout of baicalein's capacity to trap and eliminate ammonia via aminated metabolite excretion. Researchers investigating ammonia-associated chronic diseases, as indicated in vendor documentation, can leverage this compound to quantify the proportion of baicalein dose converted to aminated excretory products under varying pathophysiological conditions.

Chemical Synthesis of Baicalein Derivatives via Regioselective Amination at C5 Position

5-NH2-Baicalein serves as a reference standard and potential synthetic intermediate for medicinal chemists developing baicalein analogs with modifications at the A-ring. The structural characterization data published by Zhang et al. provides a spectroscopic benchmark for confirming successful C5 amination of baicalein-derived scaffolds [1]. Researchers seeking to explore structure-activity relationships (SAR) around baicalein's A-ring can use 5-NH2-baicalein as a comparator to assess the biological impact of replacing the C5 hydroxyl with an amino group on parameters such as solubility, metabolic stability, and target binding.

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